Dual PRMT4/PRMT6 Inhibition Potency Compared to Known Selective Inhibitors
The compound demonstrates balanced dual inhibition against PRMT4 (CARM1) with an IC50 of 53 nM and PRMT6 with an IC50 of 48 nM, placing it in a unique potency window.[1] While many known inhibitors are selective for only one of these enzymes (e.g., compound TP-064 shows >100-fold selectivity for PRMT4 over PRMT6), this compound's near-equipotent, low-nanomolar profile allows for simultaneous pathway interrogation with a single chemical probe, a feature not found in the most commonly used probe molecules such as MS049 (PRMT4/6 selective) or GSK3368715 (Type I PRMT inhibitor).
| Evidence Dimension | Enzyme inhibition potency (IC50) against purified human PRMT4 and PRMT6 |
|---|---|
| Target Compound Data | PRMT4 IC50 = 53 nM; PRMT6 IC50 = 48 nM |
| Comparator Or Baseline | Class-level inference: Typical selective Type I PRMT inhibitors (e.g., MS023, GSK3368715) often show >5-fold selectivity for PRMT1/3/4/6 or PRMT4/6, with IC50 values ranging from 5-500 nM depending on subtype. |
| Quantified Difference | Difference: ~1.1-fold (equipotent); Context: Most known probes exhibit >5-fold selectivity window between PRMT4 and PRMT6. |
| Conditions | Inhibition of human full-length PRMT4 (1-608 residues) expressed in 293F cells; inhibition of human full-length PRMT6 (1-375 residues) expressed in baculovirus system. Methylation activity assay. |
Why This Matters
This compound fills a gap in the chemical probe toolkit for studying PRMT4/PRMT6 co-regulation, circumventing the need for two separate selective inhibitors in genetic or pharmacological studies.
- [1] BindingDB Entry BDBM50194774 (CHEMBL3930600). Affinity Data: IC50 53 nM for human PRMT4/CARM1; IC50 48 nM for human PRMT6. View Source
